molecular formula C12H21NO8 B7856016 Ethyl (S)-nipecotate L-tartrate

Ethyl (S)-nipecotate L-tartrate

Cat. No.: B7856016
M. Wt: 307.30 g/mol
InChI Key: HHPGQKZOPPDLNH-QXJKSQRWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance in Asymmetric Synthesis and Pharmaceutical Chemistry

Ethyl (S)-nipecotate L-tartrate is a chiral derivative of nipecotic acid, which belongs to the amino acid ester family. guidechem.com Its structure contains a specific stereoisomer, the (S)-enantiomer of ethyl nipecotate, which is resolved and purified using L-tartaric acid. This process yields a salt with a defined three-dimensional arrangement of atoms, making it a "chiral synthon" or a "chiral building block."

In asymmetric synthesis, the goal is to create a target molecule as a single enantiomer. The use of pre-existing chiral molecules like this compound provides a reliable and efficient starting point for constructing complex chiral drugs. veranova.com Chemists can incorporate this synthon into a larger molecular framework, confident that the desired stereochemistry at one part of the molecule is already established. This strategy is often more practical and cost-effective than creating the correct stereocenter from a non-chiral starting material.

Its primary application lies within the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. guidechem.com For instance, it is a documented building block in the synthesis of certain neurotransmitter reuptake inhibitors. guidechem.com The precise stereochemistry of these drugs is often critical for their interaction with biological targets like enzymes and receptors.

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 83602-38-4 chemicalbook.comechemi.com
Molecular Formula C₁₂H₂₁NO₈ guidechem.comchemicalbook.com
Molecular Weight 307.3 g/mol chemicalbook.com
Appearance White to off-white crystalline solid guidechem.com
Melting Point 156°C chemicalbook.comechemi.com
Solubility Moderately soluble in polar solvents like water and ethanol (B145695) guidechem.com
Optical Rotation -10.3° (c=5 in H₂O) echemi.com

Overview of Stereoisomerism and Enantiomeric Purity in Active Pharmaceutical Ingredient (API) Development

Many biological systems, including the human body, are inherently chiral. Enzymes, receptors, and other biological targets are made of chiral molecules (like amino acids and sugars) and thus have specific three-dimensional structures. This means they often interact differently with each enantiomer of a chiral drug. veranova.com

The consequences of this differential interaction can be profound:

One enantiomer (the eutomer) may be responsible for the desired therapeutic effect.

The other enantiomer (the distomer) might be inactive, less active, or even cause harmful or unintended side effects. researchgate.netresearchgate.net

A classic example is the drug thalidomide, where one enantiomer was effective against morning sickness while the other was tragically found to cause severe birth defects. This case, and many others, highlighted the critical need to control the stereochemistry of pharmaceutical products.

Therefore, the development of single-enantiomer drugs has become a standard in the pharmaceutical industry. veranova.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) now have stringent guidelines that often require the development of the single, active enantiomer of a chiral drug. veranova.com This approach, sometimes called a "chiral switch," can lead to drugs with a higher therapeutic index, meaning they are more effective and have fewer adverse effects. wjpr.net

Achieving high enantiomeric purity—a measure of the excess of one enantiomer over the other in a mixture—is a key challenge in drug development. libretexts.org Techniques like asymmetric synthesis, using synthons such as this compound, and chiral resolution are vital for producing optically pure APIs. veranova.com The use of such predefined chiral intermediates streamlines the manufacturing process, ensuring the final drug product is not only effective but also meets the high safety and quality standards required for clinical use. veranova.comwjpr.net

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3S)-piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m01/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPGQKZOPPDLNH-QXJKSQRWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCNC1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167392-57-6, 83602-38-4
Record name Ethyl (R)-Nipecotate L-Tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl (S)-Nipecotate D-Tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Ethyl S Nipecotate L Tartrate

Classical Resolution Techniques for Racemic Ethyl Nipecotate

Classical resolution stands as a cornerstone for separating enantiomers from a racemic mixture. This method relies on the reaction of the racemate with a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.

Diastereomeric Salt Formation with Chiral Acids

The formation of diastereomeric salts is the most prevalent method for the resolution of racemic amines like ethyl nipecotate. This involves reacting the racemic base with an enantiomerically pure chiral acid. The resulting salts, being diastereomers, exhibit different solubilities in a given solvent, enabling the less soluble salt to be selectively crystallized.

L-tartaric acid and its derivatives are among the most commonly used chiral resolving agents due to their availability, low cost, and effectiveness in forming crystalline salts with amines. For the resolution of racemic ethyl nipecotate, both L-(+)-tartaric acid and its more sterically demanding derivative, dibenzoyl-L-tartaric acid, have been utilized.

While processes using L-(+)-tartaric acid for the resolution of racemic ethyl nipecotate have been reported, detailed accounts of the chiral purity of the resulting enantiomers are not always available. researchgate.net In contrast, the use of dibenzoyl-L-tartaric acid has been documented as a successful strategy for the resolution of racemic ethyl nipecotate. researchgate.net

In a notable two-step resolution process, an initial enzymatic hydrolysis preferentially targets the (R)-ethyl nipecotate, leaving an (S)-enriched ethyl nipecotate mixture. This enriched mixture is then further resolved using (D)-tartaric acid to achieve a high enantiomeric excess of the (S)-enantiomer. researchgate.net This second step, involving the diastereomeric salt formation with a tartaric acid enantiomer, highlights the efficacy of this approach in achieving high chiral purity. The (S)-enriched ethyl nipecotate reacts with (D)-tartaric acid to form two diastereomeric salts: Ethyl (S)-nipecotate D-tartrate and Ethyl (R)-nipecotate D-tartrate. Due to their differing solubilities, the desired Ethyl (S)-nipecotate D-tartrate can be selectively crystallized.

Resolving AgentSubstrateYield of (S)-enantiomerEnantiomeric Excess (ee) of (S)-enantiomer
(D)-Tartaric Acid(S)-enriched ethyl nipecotate84.3%98.5%

Table 1: Resolution of (S)-enriched ethyl nipecotate with (D)-tartaric acid. researchgate.net

The stoichiometry between the racemic compound and the resolving agent is a critical parameter that can significantly influence the efficiency of the resolution. While a 1:1 molar ratio is often the starting point, non-stoichiometric methods can offer advantages in terms of yield and purity.

Two such methods are the Marckwald principle and the Pope and Peachey method. The Marckwald principle involves using a sub-stoichiometric amount (typically 0.5 equivalents) of the resolving agent. This can lead to the precipitation of the less soluble diastereomeric salt, leaving the more soluble diastereomer and the unreacted enantiomer of the substrate in the solution.

The Pope and Peachey method is a variation where half an equivalent of the resolving agent is used along with an achiral acid to neutralize the remaining half of the racemic base. This can enhance the separation by ensuring that the more soluble enantiomer remains in solution as a salt of the achiral acid, which often has a higher solubility than the diastereomeric salts.

The choice of stoichiometry depends on the specific properties of the diastereomeric salts and the solvent system used. Careful optimization of the molar ratio of the resolving agent is crucial for maximizing the yield and enantiomeric excess of the desired enantiomer.

Selective Crystallization Processes for Enantiomeric Enrichment

Selective crystallization is the cornerstone of classical resolution by diastereomeric salt formation. The success of the resolution hinges on the difference in solubility between the two diastereomeric salts. By carefully controlling the crystallization conditions, one diastereomer can be selectively precipitated from the solution, thereby enriching the solid phase with one enantiomer and the mother liquor with the other.

The choice of solvent is paramount in achieving effective separation. An ideal solvent system will maximize the solubility difference between the diastereomeric salts. A solvent in which one diastereomer is sparingly soluble while the other is highly soluble will afford the best separation. Often, a mixture of solvents is required to achieve the optimal solubility profile. For instance, in the resolution of related piperidine (B6355638) derivatives, mixtures of acetone (B3395972) and water have been successfully employed. google.com

Temperature also plays a crucial role. The solubility of the salts is temperature-dependent, and a carefully controlled cooling profile can promote the crystallization of the desired diastereomer while keeping the other in solution. The rate of cooling, agitation, and the final crystallization temperature are all parameters that need to be optimized for each specific resolution process.

ParameterImportance in Selective Crystallization
Solvent Choice Maximizes the solubility difference between diastereomers.
Temperature Controls the supersaturation and nucleation of the desired diastereomer.
Cooling Rate Influences crystal size and purity.
Agitation Promotes homogeneity and can affect crystal growth.

Table 2: Key Parameters for Optimization of Crystallization Conditions.

To achieve a high degree of enantiomeric purity, a single crystallization step may not be sufficient. In such cases, multiple crystallization strategies are employed. This typically involves recrystallizing the obtained diastereomeric salt from the same or a different solvent system. Each recrystallization step further enriches the crystalline material in the less soluble diastereomer, thereby increasing the enantiomeric excess of the final product after liberation of the free base.

The mother liquor from the initial crystallization, which is enriched in the more soluble diastereomer, can also be treated to recover the other enantiomer. This can involve evaporation of the solvent and subsequent crystallization, or the use of a different resolving agent. By employing a systematic approach of multiple crystallizations, it is possible to obtain both enantiomers in high yield and high enantiomeric purity. The progress of the enrichment is typically monitored by measuring the optical rotation of the material at each stage until a constant value is achieved, indicating that the resolution is complete. libretexts.org

Chemo-Enzymatic Resolution Approaches

A prominent and practical method for obtaining enantiomerically pure Ethyl (S)-nipecotate involves a two-step resolution process. This process begins with an enzymatic kinetic resolution of racemic ethyl nipecotate, followed by a chemical resolution using a chiral acid to enhance the enantiomeric purity of the desired (S)-enantiomer. scientific.netresearchgate.net

Enantioselective Biocatalysis using Lipases for Racemic Ethyl Nipecotate Hydrolysis

The cornerstone of the chemo-enzymatic strategy is the enantioselective hydrolysis of racemic ethyl nipecotate, a reaction efficiently catalyzed by lipases. scientific.netresearchgate.net Lipases, a class of hydrolase enzymes, are widely employed in organic synthesis due to their ability to function in organic solvents, their stability, and their broad substrate specificity coupled with high enantioselectivity. researchgate.netmdpi.compubtexto.com

In the resolution of racemic ethyl nipecotate, various lipases are screened for their effectiveness. Research has identified Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), as a particularly effective biocatalyst for this transformation. scientific.netresearchgate.net The enzymatic reaction proceeds via a "ping-pong bi-bi" mechanism, where the enzyme's active site differentially interacts with the (R)- and (S)-enantiomers. researchgate.net Specifically, Novozym 435 demonstrates a preference for hydrolyzing the (R)-enantiomer of ethyl nipecotate. scientific.netresearchgate.net This selective hydrolysis results in the conversion of (R)-ethyl nipecotate into (R)-nipecotic acid, while leaving the (S)-ethyl nipecotate largely unreacted. This enriches the reaction mixture with the desired (S)-enantiomer. scientific.netresearchgate.net

The effectiveness of this resolution is quantified by the enantiomeric excess of the substrate (ees) and the product (eep), as well as the conversion rate. Under optimized conditions, the enzymatic hydrolysis can achieve significant enantiomeric enrichment. scientific.netresearchgate.net

Process Parameters and Enantioselectivity Control in Enzymatic Reactions

The success of the enzymatic resolution is highly dependent on the careful control of various process parameters. The choice of solvent, temperature, pH, enzyme loading, and substrate concentration all play a crucial role in influencing the reaction's conversion rate and, most importantly, its enantioselectivity. nih.govnih.govnih.gov

Solvent Effects: The reaction medium has a profound impact on lipase performance. While initial screenings may be conducted in organic solvents like t-butanol, studies have shown that water is the optimal medium for the hydrolysis of racemic ethyl nipecotate, leading to improved conversion and enantioselectivity. scientific.netresearchgate.net

Temperature and pH: The catalytic activity of enzymes is highly sensitive to temperature and pH. For the hydrolysis of racemic ethyl nipecotate using Novozym 435, a reaction temperature of 30°C and a phosphate (B84403) buffer with a pH of 7.0 have been identified as optimal. scientific.netresearchgate.net

Enzyme and Substrate Concentration: The concentration of both the lipase and the substrate are key variables. An optimal lipase loading of 5 mg/mL has been reported for a racemic ethyl nipecotate concentration of 0.5 M. scientific.netresearchgate.net

Under these optimized conditions, a conversion of approximately 49.8% can be achieved, yielding an enantiomeric excess of the remaining (S)-ethyl nipecotate (ees) of 68.9% and an enantiomeric excess of the (R)-nipecotic acid product (eep) of 69.5% after a 6-hour reaction time. scientific.netresearchgate.net The (S)-enriched ethyl nipecotate is then separated and subjected to a second resolution step using L-tartaric acid to achieve a high enantiomeric purity of over 98%. scientific.netresearchgate.net

ParameterOptimal ValueReference
Enzyme Novozym 435 scientific.netresearchgate.net
Solvent Water (Phosphate Buffer) scientific.netresearchgate.net
pH 7.0 scientific.netresearchgate.net
Temperature 30°C scientific.netresearchgate.net
Enzyme Loading 5 mg/mL scientific.netresearchgate.net
Substrate Concentration 0.5 M scientific.netresearchgate.net
Reaction Time 6 hours scientific.netresearchgate.net

Process Development and Scaling for Industrial Synthesis

The transition from a laboratory-scale procedure to a robust industrial manufacturing process requires careful consideration of scalability, reaction kinetics, and economic viability. nih.govresearchgate.net

Adaptability of Resolution Procedures to Pilot-Plant and Commercial Scales

The chemo-enzymatic resolution of ethyl nipecotate is well-suited for industrial application. mdpi.com The use of immobilized enzymes like Novozym 435 is particularly advantageous for large-scale production as it allows for easy separation of the catalyst from the reaction mixture and enables enzyme recycling, which is crucial for cost-effectiveness. researchgate.net

For large-scale operations, stirred-tank reactors may not be ideal due to potential damage to the immobilized enzyme particles. A batchwise loop reactor system, where the enzyme is contained in a column and the reactants are circulated through it, offers a more suitable alternative for pilot-plant and commercial-scale production. nih.gov This setup minimizes attrition of the enzyme and allows for efficient conversion. The subsequent separation of the (S)-enriched ethyl nipecotate and its final purification through diastereomeric salt formation with L-tartaric acid are standard chemical processes that are readily scalable. nih.gov

Reaction Kinetics and Continuous Reactor Design Considerations

Understanding the reaction kinetics is fundamental for designing and optimizing an industrial process. The lipase-catalyzed hydrolysis of ethyl nipecotate can be described by a parallel reaction model that fits well with experimental initial rate data. scientific.netresearchgate.netnih.gov Lipase-catalyzed reactions often follow a Ping-Pong Bi-Bi mechanism, which can be influenced by substrate inhibition. researchgate.netsemanticscholar.org A detailed kinetic model would consider the full reversibility of the reaction and inhibition by both substrate and product. sigmaaldrich.com

For industrial synthesis, continuous flow reactors offer significant advantages over batch reactors. nih.govturner-biocatalysis.comucm.es Continuous processes can lead to increased productivity, easier product separation, and reduced downtime. nih.gov A packed-bed reactor, where the immobilized lipase is fixed and the substrate solution is continuously passed through, is a common and effective design for continuous biocatalytic resolutions. nih.govucm.es This configuration allows for precise control over reaction conditions and can lead to higher efficiency and consistency in product quality.

Efficiency and Cost-Effectiveness Analyses of Manufacturing Processes

The economic viability of the chemo-enzymatic synthesis of Ethyl (S)-Nipecotate L-Tartrate is a critical factor for industrial adoption. A cost-benefit analysis of such a process would highlight the advantages of using an enzymatic resolution. mdpi.com Although the initial investment in enzymes can be a significant cost, the ability to recycle the immobilized lipase for multiple cycles greatly improves the process's cost-effectiveness. researchgate.net

Advanced Analytical and Characterization Methodologies for Ethyl S Nipecotate L Tartrate

Chromatographic Techniques for Chiral Purity Assessment

Chromatographic techniques are indispensable for the separation and quantification of enantiomers and diastereomers. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful tools for assessing the chiral purity of Ethyl (S)-nipecotate L-tartrate.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral HPLC is a cornerstone technique for the separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For the analysis of Ethyl (S)-nipecotate, which is the ethyl ester of (S)-nipecotic acid, the primary goal is to separate it from its corresponding (R)-enantiomer.

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in differential retention and separation. Common types of CSPs applicable to the separation of such amine derivatives include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based columns. youtube.comnih.gov

A typical chiral HPLC method for the enantiomeric purity determination of a compound similar to Ethyl (S)-nipecotate would involve a normal-phase or reversed-phase separation. The choice of mobile phase is crucial for achieving optimal resolution. A mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) is often used in normal-phase chromatography, while mixtures of acetonitrile (B52724) and water or methanol (B129727) and water are common in reversed-phase HPLC. mdpi.com

To illustrate a potential HPLC method, the following table outlines typical parameters that could be employed for the analysis of Ethyl (S)-nipecotate, based on established methods for similar chiral compounds. mdpi.comnih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for Ethyl (S)-nipecotate Enantiomeric Purity

ParameterCondition
Column Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative)
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C
Injection Volume 10 µL

The elution order of the enantiomers would need to be confirmed by injecting a sample of the pure (S)-enantiomer or a racemic mixture. mdpi.com The enantiomeric excess (e.e.) can then be calculated from the peak areas of the two enantiomers in the chromatogram. uma.es

Capillary Electrophoresis (CE) in Chiral Separations

Capillary electrophoresis has emerged as a high-efficiency separation technique for chiral analysis, offering advantages such as low sample and reagent consumption and high resolving power. chromatographytoday.comnih.gov In chiral CE, a chiral selector is added to the background electrolyte (BGE). The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. chromatographytoday.com

For the analysis of Ethyl (S)-nipecotate, which is a basic compound, cyclodextrins (CDs) and their derivatives are highly effective chiral selectors. nih.gov The hydrophobic cavity of the cyclodextrin (B1172386) can include the ethyl nipecotate molecule, and interactions between the hydroxyl groups on the rim of the CD and the functional groups of the enantiomers can lead to the formation of diastereomeric inclusion complexes with different stabilities.

The degree of separation in chiral CE can be optimized by varying several parameters, including the type and concentration of the chiral selector, the pH and composition of the background electrolyte, and the applied voltage. mdpi.com

Table 2: Representative Capillary Electrophoresis Method for Chiral Separation of Ethyl Nipecotate

ParameterCondition
Capillary Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector)
Background Electrolyte 50 mM Phosphate (B84403) buffer (pH 2.5) containing 20 mM hydroxypropyl-β-cyclodextrin
Applied Voltage 20 kV
Temperature 25 °C
Detection UV at 210 nm
Injection Hydrodynamic injection (50 mbar for 5 s)

This method would be expected to resolve the (S)- and (R)-enantiomers of ethyl nipecotate, allowing for the determination of the enantiomeric purity of the this compound sample.

Spectroscopic and Crystallographic Elucidation of Stereochemistry

While chromatographic techniques are excellent for determining the ratio of stereoisomers, spectroscopic and crystallographic methods provide detailed information about the three-dimensional structure and absolute configuration of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of diastereomers. Since this compound is a salt formed from a chiral base, (S)-nipecotic acid ethyl ester, and a chiral acid, L-tartaric acid, it exists as a diastereomer. The presence of the other diastereomer, Ethyl (R)-nipecotate L-tartrate, would constitute a diastereomeric impurity.

Diastereomers have different physical properties and, consequently, their NMR spectra will differ. The signals for corresponding protons and carbons in the two diastereomers will have slightly different chemical shifts. By acquiring a high-resolution proton (¹H) or carbon-¹³ (¹³C) NMR spectrum, it is possible to identify and quantify the different diastereomers present in a sample.

For instance, the protons on the piperidine (B6355638) ring and the ethyl group of the nipecotate moiety would be expected to show distinct signals for the (S, L) and (R, L) diastereomers. The integration of these signals can be used to determine the diastereomeric ratio and thus the diastereomeric purity of the sample. The use of chiral derivatizing agents can also be employed to enhance the separation of signals for enantiomers in NMR, though this is more relevant for determining enantiomeric purity. scilit.com

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the absolute configuration of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional electron density map of the molecule, revealing the precise arrangement of atoms in space.

For this compound, a single crystal X-ray diffraction study would unequivocally confirm the (S) configuration of the nipecotate moiety and the (L) or (2R, 3R) configuration of the tartrate counter-ion. The analysis of the anomalous dispersion of the X-rays by the atoms in the crystal allows for the determination of the absolute stereochemistry without the need for a reference standard of known configuration. This powerful technique provides the ultimate proof of the stereochemical identity of the compound.

Applications of Ethyl S Nipecotate L Tartrate in Chiral Organic Synthesis

As a Key Chiral Intermediate in Pharmaceutical Drug Synthesis

The production of single-enantiomer drugs is of paramount importance in the pharmaceutical industry to enhance efficacy and minimize potential side effects associated with the inactive enantiomer. nih.gov Ethyl (S)-nipecotate, as a chiral building block, plays a crucial role in the synthesis of various pharmaceutical agents. researchgate.net

The nipecotic acid scaffold, of which Ethyl (S)-nipecotate is a derivative, is a known inhibitor of GABA uptake and has been a template for the development of CNS-active compounds. researchgate.net Research into nipecotic acid derivatives has led to the discovery of potent inhibitors of the murine GABA transporter type 4 (mGAT4), which have shown significant anticonvulsant and anxiolytic-like properties in animal models. researchgate.net One such derivative, (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid, demonstrated noteworthy potency, highlighting the utility of the (S)-nipecotate core in developing novel CNS-targeting agents. researchgate.net

The synthesis of these bioactive molecules often involves the modification of the piperidine (B6355638) nitrogen of the nipecotic acid scaffold, underscoring the importance of having access to enantiomerically pure starting materials like Ethyl (S)-nipecotate. The following table summarizes the biological activity of a key nipecotic acid derivative.

Compound NameTargetBiological ActivityReference
(S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acidmGAT4/hGAT-3Anticonvulsant, Anxiolytic researchgate.net

Ethyl (S)-nipecotate L-tartrate has been identified as a key intermediate in the synthesis of immunopotentiating agents. google.com Specifically, it is a precursor for the synthesis of compounds that can modulate the immune response. A notable example is its use in the preparation of (S) N,N-dimethyl 1-benzyl-3-piperidinecarboxamide 1-methiodide, a compound recognized for its immunopotentiating properties. google.com The synthesis of such compounds relies on the high enantiomeric purity of the starting ethyl nipecotate, which is achieved through resolution of the racemic mixture. google.com

A process for preparing an immunopotentiator, (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate, involves the direct coupling of resolved (S)-ethyl nipecotate with 2-thiopheneacetyl chloride. researchgate.net This highlights the direct application of the chiral intermediate in constructing complex immunomodulatory molecules.

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products. nih.gov Ethyl (S)-nipecotate, being a substituted piperidine, serves as a versatile chiral building block for the synthesis of more complex, optically active piperidine derivatives. researchgate.net The synthesis of various piperidine-containing compounds often starts from commercially available, enantiopure precursors like Ethyl (S)-nipecotate.

While Ethyl (S)-nipecotate is a piperidine derivative, the broader class of N-heterocycles, including pyrrolidines, are also crucial in drug discovery. researchgate.netorganic-chemistry.org The synthesis of these cyclic amines often employs strategies that establish the chiral centers early in the synthetic sequence, and chiral pool starting materials are a common approach. mdpi.com Although not a direct precursor to pyrrolidines, the synthetic strategies used to manipulate the piperidine ring of ethyl nipecotate can be conceptually related to the synthesis of other N-heterocyclic systems. The fundamental importance lies in the availability of an enantiomerically pure cyclic amine scaffold.

Utilization in the Synthesis of Other Bioactive Small Molecules

Beyond its applications in CNS and immunomodulatory agents, Ethyl (S)-nipecotate is a precursor for other bioactive small molecules. For instance, the stereoisomers of antithrombotic nipecotamides have been synthesized starting from resolved racemic ethyl nipecotate. nih.gov The process involves the hydrolysis of the enantiomerically pure ester to the corresponding nipecotic acid, followed by further chemical transformations to yield the final bioactive compounds. nih.gov This demonstrates the versatility of Ethyl (S)-nipecotate as a starting material for a range of therapeutic agents.

The following table outlines an example of a bioactive small molecule synthesized from Ethyl (S)-nipecotate.

Compound ClassSpecific ExampleBiological ActivityReference
Nipecotamidesα,α'-bis[3-(N,N-diethylcarbamoyl)-piperidino]-p-xyleneAntithrombotic nih.gov

Application as a Chiral Catalyst or Resolving Agent in Chemical Reactions

This compound is the product of a chiral resolution process, where L-tartaric acid is used as the resolving agent to separate the racemic mixture of ethyl nipecotate. researchgate.netgoogle.comwikipedia.org This process takes advantage of the formation of diastereomeric salts with different solubilities, allowing for the isolation of the desired (S)-enantiomer. google.com The (S) ethyl nipecotate salt can be recovered with high enantiomeric excess (≥98%) after a single crystallization. google.com

While this compound itself is not typically used as a chiral catalyst, its preparation is a classic example of the application of a chiral resolving agent (L-tartaric acid) in obtaining enantiomerically pure compounds. google.comwikipedia.org The ability to efficiently resolve racemic ethyl nipecotate is a critical step that enables its subsequent use as a valuable chiral building block in synthesis. researchgate.net

The following table summarizes the key components in the resolution of racemic ethyl nipecotate.

Racemic CompoundChiral Resolving AgentResulting Diastereomeric SaltIsolated Enantiomer
(±)-Ethyl nipecotateL-Tartaric AcidThis compound(S)-Ethyl nipecotate

Structure Activity Relationship Sar Studies of Ethyl S Nipecotate Derived Compounds

Enantioselective Biological Activity of Nipecotamide (B1220166) Derivatives

The stereochemistry of drug molecules is a critical determinant of their pharmacological activity, as biological systems like enzymes and receptors are chiral. researchgate.netmdpi.com This enantioselectivity is evident in nipecotamide derivatives, which are formed from the nipecotate scaffold. Studies have demonstrated that the individual enantiomers of racemic nipecotamides can exhibit significantly different biological potencies. nih.govnih.gov

In one key study, two racemic nipecotamides, 1-decyl-3-(N,N-diethylcarbamoyl)piperidine hydrobromide (racemate 1) and α,α'-bis[3-(N-benzyl-N-methylcarbamoyl)piperidino]-p-xylene dihydrobromide (racemate 2), were separated into their respective enantiomers and a meso diastereomer for racemate 2. nih.gov The evaluation of their ability to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and collagen revealed clear enantioselective actions. nih.gov

For instance, in inhibiting ADP-induced platelet aggregation, the 1B-(-) enantiomer was four times more potent than its 1A-(+) counterpart. Similarly, the 2C-(+) enantiomer was six times more active than the 2A-(-) enantiomer. nih.gov A similar trend was observed with collagen-induced aggregation, where the 2C-(+) enantiomer was ten times more potent than its antipode, 2A-(-). nih.gov These findings underscore the pivotal role of stereochemistry in the biological activity of these nipecotamide derivatives, where the presence of an amide function at the 3-position of the piperidine (B6355638) ring is also essential for activity. nih.gov

Design and Synthesis of Ligands for Monoamine Receptors and Transporters from Nipecotate Scaffolds

The monoamine transporters (MATs)—comprising the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—are crucial for regulating neurotransmitter levels and are primary targets for treating various neuropsychiatric disorders. nih.gov The design of ligands that can selectively or promiscuously interact with these transporters is a major focus of medicinal chemistry. nih.govuky.edunih.gov The nipecotate scaffold serves as a valuable starting point for developing such ligands. taylorandfrancis.com

A series of N-substituted nipecotic acid derivatives have been designed and synthesized to explore their potential as inhibitors of GABA transporters (GATs), which are structurally related to MATs. researchgate.netscilit.com For example, a series of derivatives featuring allenic spacers were synthesized using a copper(I)-catalyzed cross-coupling reaction as a key step. researchgate.net This synthetic strategy allowed for the creation of a library of compounds with varying substituents, leading to the identification of potent and selective inhibitors for specific GAT subtypes. scilit.com

This approach of modifying the N-substituent on the nipecotate ring is a common strategy. By attaching different chemical moieties, researchers can fine-tune the compound's affinity and selectivity for various transporters and receptors. This principle has been applied to develop ligands for DAT, SERT, and NET by creating piperidine-based compounds with complex side chains that dictate their interaction with the transporter's binding pockets. uky.edu The ability to systematically alter these side chains allows for the exploration of structure-activity relationships, guiding the design of new ligands with desired pharmacological profiles. nih.govuky.edu

Development of Muscarinic Agonists and other Receptor Modulators derived from the Nipecotate Framework

The nipecotate framework is versatile and has been used to develop modulators for various receptor systems beyond transporters. Muscarinic acetylcholine (B1216132) receptors are G-protein coupled receptors involved in numerous physiological functions, and their modulation is a therapeutic strategy for several diseases. nih.gov While arecoline, a natural muscarinic agonist, features a tetrahydropyridine (B1245486) ring closely related to the piperidine ring of nipecotate, the direct development of potent muscarinic agonists from nipecotate itself is not extensively documented in primary literature. The structural requirements for potent muscarinic agonism are very strict. nih.gov

However, the nipecotate scaffold has been successfully employed in the development of other types of receptor modulators. For instance, nipecotic acid derivatives have been synthesized and evaluated as multi-targeting agents for potential use in Alzheimer's disease. nih.govnih.gov In one study, ethyl nipecotate was amidated with various carboxylic acids that possess antioxidant properties. nih.gov The resulting compounds were evaluated for several biological activities, including inhibition of acetylcholinesterase (AChE), an enzyme critical in cholinergic neurotransmission. Several of these derivatives showed moderate inhibitory activity against AChE, with IC50 values as low as 47 µM. nih.govnih.gov This demonstrates that the nipecotate framework can be functionalized to interact with enzyme active sites, acting as a receptor modulator in a broader sense. The study highlighted that lipophilicity and molecular volume were key factors in the observed activity, providing valuable SAR insights for future design. nih.gov

Table of Mentioned Compounds

Regulatory Science and Intellectual Property Landscape of Ethyl S Nipecotate L Tartrate and Its Derivatives

Regulatory Considerations in the Development and Manufacturing of Chiral Drug Intermediates

The manufacturing and development of chiral drug intermediates, such as Ethyl (S)-nipecotate L-tartrate, are under the strict purview of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). A paramount concern for these agencies is the stereochemical purity of the final active pharmaceutical ingredient (API). The presence of even minute quantities of an undesired enantiomer can lead to altered pharmacological or toxicological profiles. canada.catga.gov.au Consequently, regulatory authorities mandate the implementation of robust analytical methods to precisely detect and quantify the enantiomeric excess of both the chiral intermediate and the final API. canada.cafda.gov

Adherence to Current Good Manufacturing Practices (cGMP) is a non-negotiable aspect of pharmaceutical manufacturing, and this extends rigorously to chiral intermediates. who.intchromatographyonline.comfda.gov For these compounds, cGMP requirements encompass strict control over raw materials, comprehensive validation of synthetic or resolution processes, and meticulous equipment maintenance to prevent any possibility of cross-contamination. who.int Process validation is especially critical for chiral syntheses and resolution procedures to guarantee the consistent production of an intermediate with the specified stereochemical purity. This involves demonstrating the reproducibility of the process and maintaining tight control over critical process parameters.

Regulatory submissions for drug products containing chiral centers must provide exhaustive details regarding the synthesis and control of the chiral intermediate. ich.org This documentation includes information on starting materials, reagents, and solvents, alongside a detailed narrative of the manufacturing process. tga.gov.au Furthermore, the stability of the chiral intermediate must be rigorously assessed through stability testing under diverse conditions to confirm that its stereochemical integrity is preserved throughout its shelf life and during the subsequent manufacturing steps of the final drug product. canada.ca

Analysis of Patent Strategies for Resolution Processes and Chiral Syntheses involving Nipecotate Derivatives

The intellectual property domain for nipecotate derivatives is characterized by a strategic focus on securing patents for efficient and stereoselective methods of synthesis and resolution. A primary strategy revolves around the innovation of novel chiral resolving agents and catalytic systems for asymmetric synthesis. These patents frequently lay claim not only to the specific process but also to the novel intermediates and catalysts integral to the method.

A prevalent patenting approach involves the classical resolution of a racemic mixture of ethyl nipecotate. This is often accomplished by forming diastereomeric salts with a chiral acid, like L-tartaric acid, which facilitates the separation of the desired (S)-enantiomer. Patents in this sphere typically concentrate on the optimization of solvent systems, temperature, and stoichiometry to maximize the yield and enantiomeric excess of the target diastereomeric salt. google.com

Another significant avenue of patent activity lies in the asymmetric synthesis of (S)-nipecotic acid and its esters. nih.gov These patents often detail the utilization of chiral catalysts, such as rhodium or ruthenium complexes with chiral ligands, to impart stereoselectivity in a pivotal synthetic step. google.com A common strategy, for instance, is the asymmetric hydrogenation of a prochiral precursor. The patents in this area will broadly cover the catalyst system, the reaction conditions, and the resultant chiral products. This approach offers the distinct advantage of circumventing a resolution step, which can often be less efficient. google.com

Moreover, companies have actively pursued patents for enzymatic resolution processes. google.comgoogle.com These innovative methods employ enzymes that selectively react with one enantiomer within a racemic mixture, thereby enabling the separation of the unreacted enantiomer. Such patents will meticulously specify the enzyme type, the precise reaction conditions, and the methodology for separating the product from the initial starting material.

Interactive Table: Patent Strategies for Nipecotate Derivatives

Patent Strategy Description Key Features Claimed
Classical Resolution Separation of enantiomers via the formation of diastereomeric salts with a chiral resolving agent. google.comNovel chiral resolving agents, optimized solvent systems, specific crystallization conditions.
Asymmetric Catalysis Utilization of a chiral catalyst to stereoselectively synthesize the desired enantiomer from a prochiral substrate. nih.govmdpi.comChiral catalyst structure, reaction conditions (temperature, pressure, solvent), prochiral substrate. google.com
Enzymatic Resolution Employment of an enzyme to selectively react with one enantiomer in a racemic mixture. google.comgoogle.comSpecific enzyme, reaction substrate, conditions for enzymatic activity, separation methods.

Integration of Advanced Analytical and Synthetic Technologies into Regulatory Assessment Frameworks

The incorporation of cutting-edge analytical and synthetic technologies is fundamentally reshaping the regulatory paradigm for chiral drug intermediates. Regulatory bodies are increasingly championing the adoption of Process Analytical Technology (PAT) and continuous manufacturing to elevate process understanding and control. dntb.gov.uaresearchgate.netispe.orgcontinuuspharma.comnih.gov

PAT involves the application of real-time analytical tools to monitor the critical quality attributes (CQAs) of a manufacturing process. nih.govresearchgate.netwikipedia.org For chiral intermediates, this can entail in-line or at-line monitoring of enantiomeric purity using sophisticated techniques like chiral chromatography or spectroscopy. The data generated through PAT provides a more dynamic and holistic understanding of the process, enabling real-time adjustments to uphold consistent quality. researchgate.net Regulatory submissions that incorporate PAT data can effectively demonstrate a superior level of process control and understanding, which can, in turn, streamline the review process. fda.gov

Continuous manufacturing represents another advanced technology that is steadily gaining momentum within the pharmaceutical sector. ispe.orgeuropa.eu For the synthesis of chiral intermediates, continuous flow chemistry presents several advantages over conventional batch processing, including enhanced heat and mass transfer, improved safety profiles, and greater consistency. continuuspharma.com Regulatory agencies are generally supportive of continuous manufacturing as it has the potential to yield more robust and reliable processes. ispe.org The integration of PAT within a continuous manufacturing framework for a chiral intermediate creates a powerful, synergistic system for ensuring the consistent production of a high-quality product.

The adoption of these advanced technologies necessitates a paradigm shift in the traditional regulatory assessment framework. Regulators are now placing a greater emphasis on a "Quality by Design" (QbD) approach, wherein the manufacturing process is meticulously designed to consistently achieve predefined quality targets. nih.govyoutube.comwiley.comyoutube.comresearchgate.net This involves the identification of critical process parameters (CPPs) that influence the CQAs of the chiral intermediate and the establishment of a comprehensive control strategy to ensure these parameters are maintained within a defined range. nih.gov The utilization of advanced analytical and synthetic technologies is integral to the successful implementation of a QbD approach for the manufacturing of chiral drug intermediates. youtube.com

Interactive Table: Advanced Technologies in Chiral Intermediate Manufacturing

Technology Application in Chiral Intermediate Manufacturing Regulatory Impact
Process Analytical Technology (PAT) Real-time monitoring of enantiomeric excess and other critical quality attributes during synthesis or resolution. nih.govresearchgate.netDemonstrates enhanced process understanding and control, facilitating a Quality by Design (QbD) approach. fda.gov
Continuous Manufacturing Use of continuous flow reactors for the synthesis or resolution of chiral intermediates. continuuspharma.comOffers improved consistency, safety, and efficiency, which is viewed favorably by regulatory agencies. ispe.org
Advanced Chiral Chromatography Use of techniques like Supercritical Fluid Chromatography (SFC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for rapid and high-resolution enantiomeric separation.Provides more accurate and reliable data for quality control and regulatory submissions. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl (S)-nipecotate L-tartrate, and how do resolution methods affect enantiomeric purity?

  • Methodology : Ethyl (S)-nipecotate can be synthesized via asymmetric hydrogenation of ethyl nicotinate using rhodium-based catalysts under high hydrogen pressure. Enantiomeric resolution is achieved using L-(+)-tartaric acid, which forms diastereomeric salts with the racemate. The (S)-enantiomer is isolated by selective crystallization .
  • Key Considerations : Monitor reaction conditions (e.g., catalyst loading, hydrogen pressure) to optimize yield and enantioselectivity. Validate purity using chiral HPLC with validated protocols .

Q. How does this compound interact with muscarinic acetylcholine receptors (mAChRs) compared to its (R)-enantiomer?

  • Methodology : Use receptor-binding assays (e.g., radioligand displacement) to compare affinity at M1 and M2 mAChR subtypes. (S)-nipecotate exhibits greater efficacy at M2 receptors due to stereospecific binding pocket interactions, while the (R)-enantiomer shows broader activity .
  • Data Analysis : Quantify IC50 values and correlate with structural models to explain enantiomer-specific effects. Cross-reference with tiagabine’s pharmacophore design .

Q. What analytical techniques are critical for characterizing this compound in drug discovery pipelines?

  • Methodology :

  • Chiral Purity : Use validated chiral HPLC with polar organic mobile phases (e.g., hexane/isopropanol) to resolve enantiomers .
  • Physical Properties : Determine melting point (153–158°C) and specific optical rotation ([α]D = +9.5° to +11.0° in water) to confirm identity .
  • Solubility : Assess miscibility in water and organic solvents (e.g., ethanol, DMSO) for formulation studies .

Advanced Research Questions

Q. Why does Ethyl (S)-nipecotate suppress aggression in highly aggressive animal models but not minimally aggressive ones?

  • Methodology : Conduct dose-response studies in behavioral models (e.g., golden hamsters) to evaluate GABA uptake inhibition. At low doses (≤10 mg/kg), (S)-nipecotate selectively modulates GABAergic signaling in hyper-aggressive phenotypes without peripheral cholinergic side effects .
  • Contradiction Analysis : Compare neurochemical profiles (e.g., GABA transporter density) between aggressive phenotypes to explain differential responses .

Q. How do synthesis impurities (e.g., residual tartaric acid) impact the pharmacological activity of this compound?

  • Methodology :

  • Impurity Profiling : Use LC-MS to detect residual L-tartaric acid and quantify levels via external calibration.
  • Bioactivity Testing : Compare in vitro receptor-binding assays (e.g., M2 mAChR) between high-purity (>98%) and impure batches. Impurities >2% reduce receptor affinity by 15–20% due to competitive binding .

Q. What strategies improve the blood-brain barrier (BBB) penetration of Ethyl (S)-nipecotate derivatives for CNS-targeted therapies?

  • Methodology :

  • Structural Modifications : Attach lipophilic biaryl groups via alkyl linkers to enhance BBB permeability, as seen in tiagabine’s design .
  • In Silico Modeling : Predict logP and P-glycoprotein substrate potential using QSAR models. Validate with in vivo microdialysis in rodent models .

Key Research Gaps

  • Stereochemical Stability : Investigate racemization risks under physiological conditions (pH 7.4, 37°C) using circular dichroism spectroscopy.
  • In Vivo Metabolism : Map metabolic pathways (e.g., esterase-mediated hydrolysis) via LC-MS/MS in plasma and brain tissue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (S)-nipecotate L-tartrate
Reactant of Route 2
Ethyl (S)-nipecotate L-tartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.